11-Bromoundecanoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
11-bromoundecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrClO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHOIFRYXGBPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065975 | |
| Record name | Undecanoyl chloride, 11-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15949-84-5 | |
| Record name | 11-Bromoundecanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15949-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoyl chloride, 11-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015949845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoyl chloride, 11-bromo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecanoyl chloride, 11-bromo- | |
| Source | EPA DSSTox | |
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| Record name | 11-bromoundecanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 11-Bromoundecanoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RD9K54G92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Methodologies for the Chemical Synthesis of 11 Bromoundecanoyl Chloride
Established Synthetic Routes from 11-Bromoundecanoic Acid Precursors
The primary and most well-documented method for the preparation of 11-bromoundecanoyl chloride involves the direct chlorination of its carboxylic acid precursor, 11-bromoundecanoic acid. epo.org This transformation is typically achieved through the use of a suitable chlorinating agent.
Thionyl Chloride-Mediated Acyl Chlorination Procedures
The use of thionyl chloride (SOCl₂) is a prevalent and effective method for the synthesis of this compound from 11-bromoundecanoic acid. prepchem.comcommonorganicchemistry.comsemanticscholar.orglookchem.commasterorganicchemistry.com This reagent is favored due to its reliability and the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. masterorganicchemistry.comlibretexts.org
The general reaction is as follows:
Br(CH₂)₁₀COOH + SOCl₂ → Br(CH₂)₁₀COCl + SO₂ + HCl
Achieving a high yield of this compound is contingent on the careful control of several reaction parameters. Key factors that are often optimized include the stoichiometry of the reagents, reaction temperature, and reaction time.
Commonly, an excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid. prepchem.comvt.edu This also often serves as the solvent for the reaction, though in some procedures, an inert solvent such as chloroform (B151607) or toluene (B28343) is employed. rsc.orgresearchgate.net
The reaction is typically conducted at reflux temperature to drive the reaction to completion. prepchem.comcommonorganicchemistry.comrsc.orgacs.org The duration of the reflux can vary, with some procedures specifying a few hours while others suggest overnight stirring to ensure the reaction has finished. prepchem.comrsc.orgacs.org
Interactive Table: Thionyl Chloride-Mediated Synthesis of this compound
| Precursor | Thionyl Chloride (Equivalents) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 11-Bromoundecanoic Acid | 2.0 | None | Reflux | 3 hours | 90 | prepchem.com |
| 11-Bromoundecanoic Acid | 4.0 | Chloroform | Reflux | Overnight | 91.9 | rsc.org |
| 11-Bromoundecanoic Acid | Excess | None | 70 °C | 3 hours | Not specified | acs.org |
| 11-Bromoundecanoic Acid | 5.0 | None | Reflux | 5 hours | Not specified | vt.edu |
| 11-Bromoundecanoic Acid | 1.0 | Toluene | Not specified | Not specified | Not specified | researchgate.net |
Following the reaction, the crude this compound typically contains unreacted thionyl chloride and dissolved hydrogen chloride. The most common method for purification is vacuum distillation. prepchem.comrsc.org Initially, excess thionyl chloride is removed, often at a moderate vacuum. Subsequently, the desired acyl chloride is distilled under a higher vacuum to achieve high purity. prepchem.com
Other general purification techniques for acyl chlorides that can be applied include fractional distillation to separate the product from any remaining starting material or excess reagent. libretexts.org For less hydrolytically sensitive acyl chlorides, a workup involving washing with a dilute sodium bicarbonate solution can be used to remove acidic impurities, followed by drying and distillation. lookchem.com However, due to the reactivity of this compound, anhydrous conditions are crucial throughout the purification process. researchgate.net
Comparative Analysis of Chlorinating Agents for Acid Chloride Formation
While thionyl chloride is a widely used reagent for the synthesis of acyl chlorides, other chlorinating agents are also available, each with its own set of advantages and disadvantages. masterorganicchemistry.comiitk.ac.insciencemadness.org
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for converting carboxylic acids to acid chlorides. commonorganicchemistry.comwikipedia.orglibretexts.org It is often considered a milder and more selective reagent than thionyl chloride. wikipedia.org Reactions with oxalyl chloride can frequently be carried out at room temperature, particularly when a catalytic amount of N,N-dimethylformamide (DMF) is used. commonorganicchemistry.comwikipedia.org A significant advantage is that the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the workup. researchgate.net However, oxalyl chloride is generally more expensive than thionyl chloride, making it more suitable for smaller-scale syntheses. wikipedia.orgresearchgate.net
Phosphorus Pentachloride (PCl₅) and Phosphorus Trichloride (B1173362) (PCl₃): Phosphorus pentachloride and phosphorus trichloride are also capable of converting carboxylic acids to their corresponding acid chlorides. libretexts.orgiitk.ac.in However, these reagents can lead to the formation of non-volatile byproducts, such as phosphoryl chloride (POCl₃) or phosphorous acid (H₃PO₃), which can complicate the purification process. libretexts.orgiitk.ac.in
Interactive Table: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Neat or in solvent, reflux | SO₂, HCl (gaseous) | Inexpensive, volatile byproducts | Can require heating |
| Oxalyl Chloride ((COCl)₂) | With or without solvent, often at room temperature with catalytic DMF | CO, CO₂, HCl (gaseous) | Mild, selective, volatile byproducts | More expensive, potential for carcinogenic byproduct with DMF catalyst |
| Phosphorus Pentachloride (PCl₅) | Neat or in solvent | POCl₃, HCl | Effective | Non-volatile byproduct complicates purification |
| Phosphorus Trichloride (PCl₃) ** | Neat or in solvent | H₃PO₃ | Effective | Non-volatile byproduct complicates purification |
Nucleophilic Acylation Reactions
The electron-deficient carbonyl carbon of the acyl chloride group in this compound is highly susceptible to attack by nucleophiles. This reactivity is harnessed in a variety of transformations, including Friedel-Crafts acylations and esterifications, to introduce the 11-bromoundecanoyl moiety onto aromatic and steroidal scaffolds.
Friedel-Crafts Acylation Chemistry
Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the formation of carbon-carbon bonds between an aromatic ring and an acyl group. truman.eduwikipedia.org Ferrocene (B1249389), with its electron-rich cyclopentadienyl (B1206354) rings, is particularly reactive towards electrophilic aromatic substitution and readily undergoes acylation. utahtech.eduscribd.comaiinmr.com
The reaction of this compound with ferrocene is anticipated to proceed via a Friedel-Crafts acylation mechanism to yield (11-bromoundecanoyl)ferrocene. In this reaction, one of the cyclopentadienyl rings of ferrocene acts as the nucleophile, attacking the electrophilic acylium ion generated from this compound. This reaction creates a direct linkage between the organometallic ferrocene core and the long aliphatic bromo-functionalized chain.
Reactants: Ferrocene, this compound
Expected Product: (11-bromoundecanoyl)ferrocene
Byproduct: Hydrochloric acid
While specific literature detailing this exact transformation is not prevalent, the general reactivity of ferrocene in Friedel-Crafts acylations is well-established. The reaction typically affords the monoacylated product, though diacylation on both cyclopentadienyl rings can occur under certain conditions. utahtech.edu
The generation of the reactive electrophile, an acylium ion, from this compound is facilitated by a Lewis acid catalyst. Anhydrous aluminum chloride (AlCl₃) is a conventional and potent catalyst for this purpose. truman.eduutahtech.edu The reaction mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, followed by the departure of an AlCl₄⁻ group to form a highly electrophilic acylium ion.
Catalyst Activation Steps:
R-COCl + AlCl₃ → R-CO⁺[AlCl₄]⁻
Due to the high reactivity of ferrocene, milder catalysts such as phosphoric acid can also be employed for its acylation, which can sometimes offer better control over the reaction and minimize side products. truman.edureddit.com The choice of solvent is also critical, with chlorinated solvents like dichloromethane (B109758) being commonly used. utahtech.edu
The initial acylation product, (11-bromoundecanoyl)ferrocene, serves as a versatile intermediate for further chemical modifications at both the carbonyl group and the terminal bromine atom.
Clemmensen Reduction: The ketone functionality of the acylferrocene can be reduced to a methylene (B1212753) group (-CH₂-) via the Clemmensen reduction. wikipedia.organnamalaiuniversity.ac.in This reaction is typically carried out using zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in This two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction is a classic strategy for the synthesis of long-chain alkyl-substituted ferrocenes, in this case, (11-bromoundecyl)ferrocene. wikipedia.org
| Transformation | Reagents | Product Functional Group |
| Friedel-Crafts Acylation | This compound, AlCl₃ | Ferrocenyl Ketone |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Ferrocenyl Alkane |
Quaternization: The terminal bromine atom on the undecyl chain provides a reactive site for nucleophilic substitution reactions. A common transformation is quaternization, which involves the reaction of the bromoalkane with a tertiary amine or phosphine (B1218219) to form a quaternary ammonium (B1175870) or phosphonium (B103445) salt, respectively. This reaction introduces a cationic center at the end of the alkyl chain, creating an amphiphilic ferrocene derivative with an organometallic head and a charged tail. Such molecules are of interest for their potential applications in materials science and catalysis.
Synthesis of Ferrocene-Containing Derivatives and Organometallic Conjugates
Esterification Reactions
Esterification is a fundamental reaction in organic synthesis, typically involving the reaction of an acyl chloride with an alcohol. The hydroxyl group of the alcohol acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and leading to the formation of an ester linkage with the elimination of hydrogen chloride.
Cholesterol, with its secondary hydroxyl group at the C3 position, is a readily available and biochemically significant steroid. nih.govnih.gov It can be derivatized through esterification to modify its physical properties and biological activity. The reaction of this compound with cholesterol is expected to yield cholesteryl 11-bromoundecanoate. This reaction attaches the long, flexible bromo-functionalized chain to the rigid steroidal framework.
This esterification is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion.
| Reactant 1 | Reactant 2 | Expected Product | Key Bond Formed |
| This compound | Cholesterol | Cholesteryl 11-bromoundecanoate | Ester (-COO-) |
The resulting cholesteryl ester derivative, possessing a terminal bromine, is a valuable intermediate for the synthesis of more complex architectures, such as cholesterol-containing polymers or liquid crystals, by leveraging the reactivity of the bromo group in subsequent polymerization or substitution reactions.
Advanced Reaction Chemistry and Derivatization Pathways Involving this compound
This compound is a versatile bifunctional reagent characterized by a terminal bromine atom and a reactive acyl chloride group. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex molecules and functional materials. Its ability to undergo sequential or simultaneous reactions at both functional ends opens up diverse derivatization pathways, including esterification, amidation, and acylation of various nucleophiles. This article explores the advanced reaction chemistry of this compound, focusing on its application in the synthesis of novel cholesteryl esters, the functionalization of nucleosides and amines, reactions with enamines for the construction of complex carbonyl compounds, and other heteroatom acylation modalities.
2 Esterification Reactions
The acyl chloride moiety of this compound readily reacts with alcohols to form esters. This reaction is a cornerstone of its utility in organic synthesis, particularly in the modification of complex and sterically hindered hydroxyl groups.
1 Synthesis of Novel Cholesteryl Esters and Conjugates
The reaction of this compound with cholesterol results in the formation of cholesteryl 11-bromoundecanoate. This esterification is a key step in the synthesis of novel cholesterol-based liquid crystals and other functional materials. While the direct reaction between this compound and cholesterol is not extensively detailed in publicly available literature, the general principles of acylating cholesterol with acyl halides are well-established. Typically, such reactions are carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
The resulting cholesteryl 11-bromoundecanoate is a valuable intermediate. The terminal bromine atom can be further functionalized, for example, by substitution with a potassium salt of a carboxylic acid to introduce other functionalities. This approach has been utilized in the synthesis of polymers containing cholesterol side groups, where the long alkyl chain of the undecanoate moiety acts as a flexible spacer.
General methods for the synthesis of cholesteryl esters include the use of fatty acid anhydrides in the presence of 4-pyrrolidinopyridine (B150190) or the activation of fatty acids with 1,1'-carbonyldiimidazole (B1668759) followed by reaction with cholesterol. These methods provide high yields and are applicable on both micro and semimicro scales.
Table 1: General Methods for Cholesteryl Ester Synthesis
| Acylating Agent | Activating Agent/Catalyst | Typical Reaction Conditions |
| Acyl Chloride | Base (e.g., Pyridine, Triethylamine) | Inert solvent (e.g., Dichloromethane, Toluene) |
| Fatty Acid Anhydride | 4-Pyrrolidinopyridine | Methylene chloride |
| Carboxylic Acid | 1,1'-Carbonyldiimidazole | Inert solvent |
| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) | Methylene chloride, 4-pyrrolidinopyridine |
3 Amidation Reactions
The high reactivity of the acyl chloride group in this compound makes it an excellent reagent for the acylation of primary and secondary amines, leading to the formation of stable amide bonds. This reaction is widely employed for the modification of bioactive molecules, including nucleosides and various amines.
1 Functionalization of Nucleosides and Analogs (e.g., Gemcitabine)
The anticancer drug gemcitabine (B846), a nucleoside analog, possesses primary amino groups that are susceptible to acylation. While specific literature detailing the reaction of this compound with gemcitabine is scarce, the general synthesis of gemcitabine prodrugs often involves the formation of amide or ester linkages at the 4-amino or 5'-hydroxyl positions to improve its pharmacokinetic properties.
The synthesis of amino acid-conjugated gemcitabine prodrugs typically involves the coupling of N-protected amino acids to the amino group of gemcitabine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). It is plausible that a similar strategy, or a direct acylation under basic conditions, could be employed for the reaction with this compound. The resulting conjugate would possess a terminal bromine atom, providing a handle for further derivatization, such as the attachment of targeting moieties or for incorporation into larger molecular architectures.
2 Reaction with Macrocyclic Amines (e.g., Trianglamine)
Macrocyclic amines, such as trianglamine, are complex structures with multiple secondary amine functionalities. The acylation of these amines with this compound would lead to the formation of amide-linked derivatives with pendant bromoalkyl chains. The synthesis of trianglamine itself is a multi-step process, and its derivatization would require careful control of stoichiometry to achieve the desired degree of functionalization. The resulting bromo-functionalized macrocycles could serve as precursors for more complex structures, such as artificial water channels, by introducing hydrophilic or other functional groups at the terminal bromine position.
3 Acylation of Aromatic and Aliphatic Amines
The acylation of both aromatic and aliphatic amines with acyl chlorides is a fundamental and widely used transformation in organic synthesis. The reaction of this compound with primary or secondary aliphatic or aromatic amines proceeds readily to form the corresponding N-substituted 11-bromo-undecanamides.
These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced. Alternatively, the Schotten-Baumann procedure, which uses an aqueous base, can be employed, particularly for less reactive amines. The resulting amides, possessing a terminal bromine, are versatile intermediates for further synthetic manipulations. For instance, they can be used in the synthesis of hole transport materials or other functional organic molecules.
Table 2: Representative Amidation Reactions with Acyl Chlorides
| Amine Type | Reagents and Conditions | Product |
| Primary Aliphatic Amine | Acyl chloride, Base (e.g., Triethylamine), Inert Solvent | N-Alkyl amide |
| Secondary Aliphatic Amine | Acyl chloride, Base (e.g., Triethylamine), Inert Solvent | N,N-Dialkyl amide |
| Primary Aromatic Amine | Acyl chloride, Base (e.g., Pyridine) or Schotten-Baumann conditions | N-Aryl amide |
| Secondary Aromatic Amine | Acyl chloride, Stronger base or harsher conditions may be needed | N-Aryl-N-alkyl amide |
4 Reactions with Enamines for Complex Carbonyl Compound Synthesis
The Stork enamine reaction is a powerful tool for the α-alkylation and α-acylation of ketones and aldehydes. Enamines, which are formed from the reaction of a ketone or aldehyde with a secondary amine, serve as nucleophilic equivalents of enolates.
The reaction of an enamine with this compound would proceed via nucleophilic attack of the enamine's α-carbon on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of an acylated iminium salt intermediate. Subsequent hydrolysis of this intermediate yields a 1,3-dicarbonyl compound, specifically a β-diketone, where one of the acyl groups is the 11-bromoundecanoyl moiety.
This synthetic strategy allows for the introduction of a long, functionalizable chain at the α-position of a ketone. The resulting β-diketone is a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds. The terminal bromine atom provides a site for further modification, enabling the construction of intricate molecular architectures.
Advanced Reaction Chemistry and Derivatization Pathways Involving 11 Bromoundecanoyl Chloride
5 Other Heteroatom Acylation Modalities (e.g., with Thiols)
Beyond alcohols and amines, 11-bromoundecanoyl chloride can also acylate other heteroatom nucleophiles, most notably thiols.
The reaction of this compound with a thiol (R-SH) in the presence of a base results in the formation of a thioester (R-S-CO-(CH₂)₁₀-Br). Thioesters are important functional groups in their own right and are found in various natural products and synthetic intermediates.
The synthesis of thioesters from acyl chlorides and thiols is a well-established method. The reaction conditions are generally mild, and various bases can be employed to facilitate the reaction. The resulting S-(11-bromoundecyl) thioesters are bifunctional molecules that can undergo further transformations at either the thioester linkage or the terminal bromine atom, making them useful building blocks in organic synthesis. For example, they could be used in the preparation of surface-modifying agents or in the synthesis of molecules with specific biological activities.
Coupling and Linking Chemistries
The dual reactivity of this compound is particularly advantageous in coupling and linking chemistries, where it can act as a bridge between different molecular entities or serve as an anchor to various substrates.
Role as a Key Intermediate in Multi-Step Organic Syntheses
This compound serves as a crucial intermediate in multi-step syntheses, where its two distinct reactive sites can be addressed sequentially. The acyl chloride group is highly susceptible to nucleophilic acyl substitution, reacting readily with a variety of nucleophiles such as amines, alcohols, and carboxylates to form amides, esters, and anhydrides, respectively. framochem.comdocbrown.infochemguide.co.uk This reactivity is often exploited in the initial steps of a synthetic sequence to introduce the undecanoyl backbone.
The terminal bromine atom, being a good leaving group in nucleophilic substitution reactions, allows for the subsequent introduction of other functional groups or the coupling to other molecules. libretexts.org This sequential reactivity is fundamental in the synthesis of complex molecules where precise control over the introduction of different functionalities is required. For instance, the acyl chloride can first be reacted with an amine to form a stable amide linkage, followed by a substitution reaction at the bromine terminus to append another molecular moiety. This step-wise approach is a cornerstone of convergent synthesis strategies, allowing for the efficient construction of large and complex molecules. bohrium.comresearchgate.net
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Type of Reaction | Potential Nucleophiles/Reactants | Resulting Linkage |
| Acyl Chloride | Nucleophilic Acyl Substitution | Amines (Primary, Secondary) | Amide |
| Alcohols | Ester | ||
| Carboxylates | Anhydride | ||
| Bromine | Nucleophilic Substitution | Azide (B81097) ion (N₃⁻) | Alkyl Azide |
| Cyanide ion (CN⁻) | Nitrile | ||
| Thiolates (RS⁻) | Thioether | ||
| Amines | Alkylated Amine |
This table summarizes the primary reaction pathways for the two functional groups of this compound.
Strategies for Covalent Immobilization onto Substrate Surfaces (e.g., Carbon Electrodes via Diels-Alder Reactions)
The covalent immobilization of molecules onto solid substrates is a critical technique in materials science, sensor development, and catalysis. This compound can be utilized as a linker molecule to functionalize surfaces such as carbon electrodes. One powerful strategy for achieving this is the Diels-Alder reaction, a [4+2] cycloaddition that forms a stable six-membered ring. rsc.orgnih.govscispace.comresearchgate.netresearchgate.net
A common approach involves modifying the carbon surface to act as a dienophile. The surface of carbon materials like carbon nanotubes can naturally exhibit dienophilic character. nih.govscispace.com A bifunctional molecule, which has a diene group at one end and a group capable of reacting with this compound at the other, can be synthesized. This molecule is first attached to the carbon surface via a Diels-Alder reaction. The exposed functional group can then react with the acyl chloride of this compound, covalently linking the undecanoyl chain to the surface. The terminal bromine is then available for further functionalization.
Alternatively, the undecanoyl chain can be modified to contain a diene, which can then directly participate in a Diels-Alder reaction with a dienophile-functionalized carbon surface. This creates a robust, covalently attached monolayer, with the bromine terminus oriented away from the surface for subsequent chemical transformations. nih.govtaylorfrancis.commdpi.com Such surface modifications are crucial for developing new electrode materials with tailored properties for applications in electrochemistry and sensing. rsc.orgresearchgate.net
Substitution Reactions at the Bromine Moiety
The terminal bromine atom of this compound is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This reactivity is characteristic of primary alkyl bromides and provides a versatile handle for further derivatization after the acyl chloride has been reacted.
Common nucleophiles that can displace the bromide ion include azides, cyanides, thiolates, and amines. For example, reaction with sodium azide introduces an azido (B1232118) group, which can be further reduced to a primary amine or used in "click" chemistry reactions. Reaction with potassium cyanide extends the carbon chain and introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
The reaction with primary or secondary amines results in the formation of a secondary or tertiary amine, respectively. chemguide.co.uklibretexts.org This alkylation reaction is a fundamental method for constructing more complex amine-containing molecules. The efficiency of these substitution reactions depends on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature.
Table 2: Examples of Substitution Reactions at the Bromine Moiety
| Nucleophile | Reagent Example | Product Functional Group |
| Azide | Sodium Azide (NaN₃) | R-N₃ |
| Cyanide | Potassium Cyanide (KCN) | R-CN |
| Thiolate | Sodium Thiophenoxide (NaSPh) | R-SPh |
| Primary Amine | Methylamine (CH₃NH₂) | R-NHCH₃ |
| Secondary Amine | Dimethylamine ((CH₃)₂NH) | R-N(CH₃)₂ |
This table provides examples of common nucleophiles and the resulting functional groups from substitution reactions at the terminal bromine of the undecanoyl chain.
Research Applications and Functional Material Development Utilizing 11 Bromoundecanoyl Chloride Derivatives
Supramolecular Chemistry and Self-Assembled Systems
11-Bromoundecanoyl chloride serves as a critical precursor in the synthesis of specialized molecules for supramolecular chemistry, where non-covalent interactions govern the assembly of well-defined functional structures. Its bifunctional nature, featuring a reactive acyl chloride at one end and a bromo-terminated alkyl chain at the other, allows for the systematic construction of complex molecules designed for self-assembly.
The chemical architecture of this compound is ideally suited for the engineering of amphiphiles and surfactants. The long 11-carbon chain provides the necessary hydrophobic tail, while the acyl chloride group enables the attachment of a variety of hydrophilic head groups. This versatility allows for the tuning of surfactant properties for specific applications, such as mediating interactions at interfaces or forming complex aggregate structures in solution.
A significant application of this compound is in the synthesis of redox-active, ferrocene-functionalized surfactants. These specialized surfactants are instrumental in probing electron transfer mechanisms within the layered structures of clay minerals like montmorillonite (B579905).
In a notable study, this compound was derived from 11-bromoundecanoic acid and subsequently used in a Friedel-Crafts acylation reaction with ferrocene (B1249389). The resulting (11-bromoundecanoyl)ferrocene underwent further reactions to yield (ferrocenylundecyl)trimethylammonium (FUTMA+), a cationic surfactant with a ferrocene tail, a long hydrocarbon chain, and a trimethylammonium headgroup. researchgate.net This molecule, along with analogues having different chain lengths, was used as a model compound to investigate electron transfer reactions with structural Fe(III) sites within the clay. researchgate.net
Table 1: Ferrocenyl Surfactants Used in Clay Mineral Electron Transfer Studies
| Surfactant Name | Abbreviation | Intervening Hydrocarbon Chain Length |
|---|---|---|
| (Ferrocenylmethyl)trimethylammonium | FMTMA+ | 1 Carbon |
| (Ferrocenylhexyl)trimethylammonium | FHTMA+ | 6 Carbons |
The process by which these ferrocenyl surfactants enter the interlayer spaces of the clay, known as intercalation, is a critical factor for electron transfer. For the ferrocene moiety to react with the iron sites in the clay structure, it must have direct physical access. researchgate.net The success and nature of this intercalation are primarily characterized using X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS). researchgate.net
XRD analysis is used to measure the change in the basal spacing (d-spacing) of the clay layers upon introduction of the surfactant. An increase in this spacing confirms that the surfactant molecules have entered the gallery space between the clay sheets. researchgate.netnih.gov This technique is fundamental for confirming the successful formation of the organo-clay hybrid material. researchgate.netxray.cz The analysis of XRD line broadening can also provide microstructural information, such as the size of the coherent diffraction domains (crystallites). mdpi.com
Studies showed that modifying montmorillonite with ferrocene-containing salts led to an increase in the interlayer spacing, confirming the insertion of these larger, organophilic cations into the clay galleries. researchgate.net Both XRD and SAXS were employed to assess the physical access of the surfactant's ferrocene group to the clay's reactive sites, which are located in hexagonal holes in the lattice structure. researchgate.net
The study of electron transfer between the intercalated ferrocenyl surfactants and the clay's structural Fe(III) involves assessing the thermodynamic favorability and observing the reaction's progress. Ferrocene and its derivatives are well-suited for these studies due to their stable and well-defined redox behavior, centered on the Fe²⁺/Fe³⁺ couple. mdpi.comnih.gov
The thermodynamics of the potential electron transfer reaction were evaluated by comparing the experimentally determined oxidation/reduction potentials of the surfactants with that of the iron in the clay. researchgate.net For the longer-chain surfactants, FHTMA+ and FUTMA+ (derived from the 11-carbon chain precursor), electron transfer was found to be favored by both physical accessibility and thermodynamic potential. researchgate.net The oxidation of the ferrocene moiety in these cases was confirmed through spectroscopic methods and visual color changes within the clay/surfactant suspensions. researchgate.net In contrast, the shorter-chain surfactant did not facilitate electron transfer, highlighting the critical role of the molecular structure engineered from precursors like this compound. researchgate.net The redox behavior of ferrocene derivatives is known to be quasi-reversible and can be influenced by the electronic properties of attached ligands and solution resistance. mdpi.comresearchgate.net
While this compound is a versatile building block for amphiphilic molecules, its direct application in the spontaneous formation of liposomes and bilayers is not extensively documented in the reviewed literature. However, its derivatives, particularly long-chain functionalized surfactants, are used to study self-assembly at interfaces, which is a fundamental principle in the formation of such lipid-based structures. The ability to create molecules with distinct hydrophobic tails and customizable head groups is central to engineering novel lipids that can be incorporated into or form bilayer assemblies.
Engineering of Amphiphilic Molecules and Surfactants
Ferrocene-Functionalized Surfactants in Electron Transfer Investigations within Clay Minerals
Polymer Science and Advanced Materials Engineering
Information regarding the direct use of this compound in polymer science and the engineering of advanced materials was not available in the reviewed sources. While ferrocene-containing polymers are a known class of materials, the specific use of this acyl chloride as a monomer or initiator was not identified. nih.gov
Synthesis of Functional Polymers and Copolymers
This compound serves as a versatile bifunctional reagent in polymer synthesis, enabling the introduction of long alkyl chains with a reactive terminal bromide. Its dual functionality, comprising a highly reactive acyl chloride group and a terminal alkyl bromide, allows for its use in both polymer initiation/termination and post-polymerization modification, facilitating the creation of polymers with tailored architectures and properties.
Initiation and Termination of Controlled Polymerization Techniques
In the realm of controlled polymerization, which aims to produce polymers with predetermined molecular weights and low dispersity, this compound can be utilized in two primary capacities: as a component of an initiating system for cationic polymerization and as a terminating agent in living ring-opening polymerization (ROP).
Cationic Polymerization Initiation:
While not a conventional single-component initiator, this compound can generate a potent electrophilic initiating species, an acylium ion (R-C=O⁺), when combined with a suitable Lewis acid catalyst such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). This acylium ion is capable of initiating the cationic polymerization of highly nucleophilic monomers, particularly vinyl ethers. The initiation mechanism involves the electrophilic attack of the acylium ion on the monomer's double bond, creating a new carbocationic center that propagates the polymer chain.
Table 1: Conceptual Initiation System for Cationic Polymerization
| Component | Role | Example Monomer |
|---|---|---|
| This compound | Initiator Precursor | Isobutyl vinyl ether |
| Lewis Acid (e.g., AlCl₃) | Co-initiator/Catalyst |
This table outlines the components of a plausible initiating system for cationic polymerization.
Termination of Ring-Opening Polymerization:
A more widely documented application is the use of acyl chlorides to terminate living anionic or coordination-insertion ring-opening polymerizations. nih.gov In these systems, the polymerization of cyclic esters like ε-caprolactone or lactide proceeds via a "living" chain end, often a metal alkoxide. The addition of this compound at the end of the polymerization quenches this active center. The acyl chloride reacts with the alkoxide, forming an ester linkage and effectively capping the polymer chain. This process quantitatively installs the 11-bromoundecanoyl group at the polymer's terminus, yielding a functionalized polymer with a terminal alkyl bromide handle that can be used for subsequent modifications, such as block copolymer synthesis or surface grafting. nih.gov
Development of Comb-Branch Liquid Crystalline Polymers
Comb-branch polymers featuring liquid crystalline (LC) side chains are materials that combine the properties of polymers with the anisotropic, ordered behavior of liquid crystals. The synthesis of these materials often involves grafting mesogenic (LC-forming) units onto a flexible polymer backbone, separated by a flexible spacer to decouple the motions of the side chains from the main chain.
This compound is an ideal reagent for creating such architectures. The 11-carbon chain serves as a long, flexible spacer, which is crucial for allowing the mesogenic side groups to self-organize into liquid crystalline phases. The synthesis can be approached in two ways:
Grafting-to Approach: A pre-formed polymer with nucleophilic functional groups (e.g., hydroxyl or amine groups), such as poly(vinyl alcohol) or poly(ethylene imine), can be reacted with this compound. The acyl chloride reacts with the -OH or -NH₂ groups on the backbone to form stable ester or amide linkages, attaching the bromo-undecanoyl side chains. The terminal bromide on these side chains is then converted into a mesogenic unit through a substitution reaction.
Grafting-from Approach: A mesogen containing a nucleophilic group can be reacted first with this compound. The resulting molecule, now a polymerizable monomer, can be polymerized to form the final side-chain liquid crystal polymer.
These strategies allow for precise control over the structure, influencing the thermal properties and the type of mesophase (e.g., nematic, smectic) formed.
Preparation of Functionalized Polystyrene Derivatives
Polystyrene is a widely used commodity polymer that can be functionalized to enhance its properties and expand its applications. A common method for modifying the aromatic rings of polystyrene is through Friedel-Crafts acylation. nih.govfrontiersin.orgresearchgate.net This reaction provides a direct route to covalently attach the 11-bromoundecanoyl group to the polystyrene backbone.
In this process, polystyrene is dissolved in a suitable solvent, and this compound is added along with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This ion then attacks the electron-rich phenyl rings of the polystyrene, primarily at the para position, forming a ketone linkage. The reaction results in a polystyrene derivative decorated with long alkyl side chains terminating in a bromine atom.
Table 2: Friedel-Crafts Acylation of Polystyrene
| Reactant | Reagent | Catalyst | Product |
|---|
This table summarizes the key components and the resulting functionalized polymer from the Friedel-Crafts acylation of polystyrene.
This functionalized polystyrene possesses altered physical properties, such as a different glass transition temperature and solubility, due to the appended side chains. Furthermore, the terminal bromide serves as a reactive site for further modifications, including the attachment of other functional groups or the initiation of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to create grafted copolymers. nih.gov
Design and Fabrication of Stimuli-Responsive Materials
Stimuli-responsive or "smart" materials are designed to undergo significant changes in their properties in response to external triggers. This compound is a valuable building block for creating such materials, particularly those sensitive to electrochemical signals or that possess self-healing capabilities.
Synthesis of Stimuli-Switchable Carbon Nanotube Membranes
Carbon nanotube (CNT) membranes have garnered interest for separation applications due to their unique transport properties. Their functionality can be enhanced by grafting molecular switches onto their surface, allowing for tunable permeability. An important example involves the use of ferrocene, a redox-active organometallic compound, as the switching unit.
A multi-step synthesis has been developed to create stimuli-switchable CNT membranes using an this compound derivative. The process begins with the synthesis of this compound from 11-bromoundecanoic acid and thionyl chloride. This is followed by a Friedel-Crafts acylation reaction between the synthesized this compound and ferrocene, catalyzed by AlCl₃, to produce (11-bromoundecanoyl)ferrocene.
This ferrocene derivative, containing a long alkyl chain with a terminal bromide, is then used to modify CNTs. The resulting ferrocene-functionalized CNTs can be fabricated into a membrane. The ferrocene units act as gates that can be opened or closed electrochemically. In its neutral state, the ferrocene moiety is hydrophobic, while upon oxidation to the ferrocenium (B1229745) ion, it becomes more hydrophilic. This change in polarity in response to an electrical potential alters the surface properties of the CNT pores, thereby controlling the flux of water or other molecules through the membrane.
Development of Self-Healing, Degradable, and Biocompatible Hydrogels
Hydrogels are water-swollen polymer networks with applications in biomedicine. The development of self-healing hydrogels, which can autonomously repair damage, is a significant area of research. While this compound is not typically a primary network-forming component, its unique structure allows it to be used as a modifying agent to impart self-healing properties and other functionalities.
A plausible strategy involves grafting this compound onto a hydrophilic polymer backbone that possesses nucleophilic groups, such as chitosan (B1678972) or poly(vinyl alcohol). The reaction between the acyl chloride and the hydroxyl or amine groups on the polymer creates a functionalized polymer with pendent, long hydrophobic chains terminating in a bromide.
Table 3: Potential Role of this compound in Self-Healing Hydrogels
| Hydrogel Component | Functionalization Reaction | Resulting Property | Self-Healing Mechanism |
|---|---|---|---|
| Polymer with -OH or -NH₂ groups (e.g., PVA, Chitosan) | Acylation with this compound | Pendent hydrophobic alkyl chains | Reversible association/dissociation of hydrophobic domains |
This table outlines a conceptual approach for using this compound to induce self-healing properties in hydrogels.
When these modified polymers are crosslinked into a hydrogel network, the long, hydrophobic 11-carbon chains can aggregate into micelle-like domains within the aqueous environment. These hydrophobic associations act as reversible, physical crosslinks. When the hydrogel is damaged, these domains can dissociate and reform upon contact, enabling the material to self-heal. The terminal bromide also provides a reactive handle for introducing other functionalities, such as attaching bioactive molecules or forming secondary crosslinks through chemistries like "click" reactions. This dual functionality allows for the design of advanced, multifunctional hydrogels for biomedical applications. acs.org
Utilization in Oligomesogenic Phosphonic Acids for Nanoparticle Stabilization
The synthesis of advanced stabilizing agents for nanoparticle colloids, particularly within nematic liquid crystals, represents a key application of this compound. Researchers have developed synthetic strategies for linear and branched oligomesogenic phosphonic acids, which act as specialized ligands for nanoparticles. researchgate.net
In one effective synthetic route, this compound is used as a crucial acylating agent. The process involves the Friedel-Crafts acylation of 4-iodobiphenyl (B74954) with this compound in the presence of a Lewis acid like aluminum chloride (AlCl₃). This reaction forms a ketone intermediate, which is subsequently reduced to yield 4-(11-bromoundecyl)-4′-iodo-1,1′-biphenyl. researchgate.net This bifunctional intermediate is pivotal, containing a terminal bromo-alkane chain for further modification and an iodo-biphenyl group that facilitates subsequent cross-coupling reactions. researchgate.net
An interesting observation during this synthesis was the partial exchange of the bromine atom for chlorine, resulting in a mixture of 11-bromo and 11-chloro undecyl derivatives. researchgate.net However, this mixture could be used in subsequent steps without separation, as both halides are suitable for the planned transformations. researchgate.net The resulting 4-(11-haloundecyl)-4′-iodo-1,1′-biphenyl serves as a key building block. Through further steps, including Grignard reagent formation, Kumada cross-coupling, and phosphonylation, the final oligomesogenic phosphonic acids are constructed. researchgate.net The unique structure of these molecules, featuring a phosphonic acid head group for anchoring to the nanoparticle surface and rigid mesogenic units connected by flexible alkyl spacers, allows them to effectively stabilize nanoparticle colloids within liquid crystal phases. researchgate.net
Table 1: Synthesis of 4-(11-bromoundecyl)-4′-iodo-1,1′-biphenyl Intermediate
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1. Acylation | 4-Iodobiphenyl, this compound | AlCl₃, CH₂Cl₂ | 1-(4'-Iodobiphenyl-4-yl)-11-bromoundecan-1-one | researchgate.net |
| 2. Reduction | 1-(4'-Iodobiphenyl-4-yl)-11-bromoundecan-1-one | (C₂H₅)₃SiH, AlCl₃, CH₂Cl₂ | 4-(11-Bromoundecyl)-4′-iodo-1,1′-biphenyl | researchgate.net |
Medicinal Chemistry and Bioactive Compound Development
Cholesterol-Based Bioactive Agents
The modification of cholesterol with long-chain functionalized linkers is a prominent strategy in medicinal chemistry. This compound serves as a valuable reagent for creating such derivatives, introducing a long, flexible spacer with a reactive terminal bromide.
The synthesis of novel cholesterol derivatives often targets the development of new therapeutic agents. nih.gov Cholesterol-based structures are explored for their potential to act as anticancer and antimicrobial compounds due to their unique interactions with cell membranes. nih.govnih.gov
A relevant synthetic application of this compound involves its reaction with a pillar repec.orgarene precursor to create a complex, functionalized cholesterol derivative. mdpi.com In the initial step of this multi-step synthesis, a mono-amino-functionalized molecule is acylated with this compound. The resulting amide, which now contains the 11-bromoundecyl tail, is then reacted with a cholesterol unit. mdpi.com While the final pillar repec.orgarene-cholesterol conjugate was specifically investigated for its organogel properties, the synthetic strategy highlights the utility of this compound in linking cholesterol to other molecular entities. mdpi.com
The incorporation of cholesterol into molecular structures can enhance cellular uptake and membrane interaction, which are critical factors for bioactive agents. nih.govnih.gov The development of cholesterol-based carriers is a recognized strategy in targeted anticancer drug delivery, as tumor cells often exhibit altered lipid metabolism and receptor expression. nih.gov Although the specific anticancer and antimicrobial properties of a direct conjugate between cholesterol and this compound are not detailed in the available literature, the synthesis of such derivatives provides a platform for the development of novel bioactive candidates.
Cholesterol is a fundamental component of many drug delivery systems, particularly liposomes, where it modulates membrane fluidity, stability, and permeability. nih.govmdpi.com The chemical modification of cholesterol can further enhance these properties and introduce new functionalities. Creating derivatives of cholesterol using reagents like this compound allows for the introduction of a long lipophilic chain that can be seamlessly integrated into the lipid bilayer of a liposome (B1194612). mdpi.com
The synthesis of a pillar repec.orgarene-functionalized cholesterol derivative, which begins with acylation using this compound, serves as a prime example of creating an advanced, amphiphilic cholesterol-based molecule. mdpi.com The 11-carbon chain acts as a spacer and a hydrophobic anchor, while the terminal group (initially a bromide) provides a reactive site for attaching other functional units, such as targeting ligands or polymers like polyethylene (B3416737) glycol (PEG) for stealth properties. mdpi.comnih.gov
Incorporating such modified cholesterol molecules into liposomal formulations can offer several advantages:
Enhanced Stability: The long alkyl chain can improve the packing of phospholipids, leading to more robust vesicles. mdpi.com
Functionalization: The terminal end of the chain can be used to attach molecules that guide the liposome to specific tissues or cells, reducing off-target effects. nih.gov
Controlled Release: Altering the structure of liposomal components can influence the release kinetics of the encapsulated drug. nih.gov
This approach transforms cholesterol from a simple structural component into a versatile anchor for building multifunctional, targeted drug delivery platforms. nih.govresearchgate.net
Table 2: Potential Roles of this compound-Modified Cholesterol in Liposomes
| Feature | Description | Potential Advantage | Reference |
|---|---|---|---|
| Lipophilic Anchor | The undecyl chain integrates into the lipid bilayer of the liposome. | Improves the stability and structural integrity of the liposomal membrane. | mdpi.com |
| Flexible Spacer | The 11-carbon chain provides distance between the cholesterol core and the terminal functional group. | Allows attached ligands or polymers to be properly exposed on the liposome surface for interaction with biological targets. | mdpi.com |
| Reactive Handle | The terminal bromide (or a group it is substituted with) allows for covalent attachment of other molecules. | Enables the creation of targeted liposomes (e.g., with antibodies or peptides) or "stealth" liposomes (with PEG). | nih.gov |
Electrocatalysis and Surface Functionalization
Electrode Surface Modification for Heterogeneous Electrocatalysis
Electrode surface modification is a key strategy for enhancing the efficiency and selectivity of heterogeneous electrocatalytic reactions. This involves altering the chemical and physical properties of the electrode surface to improve its interaction with reactants and facilitate electron transfer. mdpi.comresearchgate.net
Despite the importance of surface functionalization, a detailed search of the literature did not reveal any specific examples or research findings where this compound was used for electrode surface modification in the context of heterogeneous electrocatalysis. The terminal bromo and acyl chloride functional groups of this compound could theoretically be used for covalent attachment to electrode surfaces, but there is no published research to support this application for electrocatalysis.
Research in this area typically involves the use of other modifiers, such as:
Self-Assembled Monolayers (SAMs): Often formed from thiols on gold surfaces or silanes on oxide surfaces to create well-defined and ordered interfaces.
Polymers: Conducting or non-conducting polymers can be deposited on electrode surfaces to immobilize catalysts or alter surface properties.
Nanomaterials: Nanoparticles, nanotubes, and other nanostructures are widely used to increase surface area and introduce catalytic sites.
Ionic Liquids: These can be used to modify the electrode surface environment and improve catalytic performance. mdpi.com
While the general principles of surface modification are well-established, the application of this compound for this purpose remains undocumented in the context of electrocatalysis.
Analytical and Spectroscopic Characterization Methodologies in Research on 11 Bromoundecanoyl Chloride Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net For derivatives of 11-bromoundecanoyl chloride, both 1H and 13C NMR are critical for confirming that a desired chemical transformation has occurred and for verifying the structure of the final product. aocs.org
In a typical 1H NMR spectrum of a derivative, distinct signals correspond to protons in different chemical environments along the 11-carbon chain. Protons closer to electron-withdrawing groups, such as the carbonyl group of the acyl chloride or the bromine atom, are deshielded and appear at a higher chemical shift (downfield). nih.gov
Key proton signals for a typical 11-bromoundecanoyl derivative include:
α-CH₂ protons: The protons on the carbon adjacent to the carbonyl group (C=O) are characteristically found in the region of 2.50–2.30 ppm. nih.gov
Methylene (B1212753) protons (-(CH₂)ₙ-): The bulk of the protons in the long alkyl chain typically appear as a complex multiplet in the region of 1.60–1.2 ppm. nih.gov
Protons adjacent to Bromine (-CH₂Br): The protons on the carbon directly bonded to the bromine atom are deshielded and resonate downfield.
The integration of these signals provides a ratio of the number of protons in each unique environment, while the splitting patterns (e.g., triplets, multiplets) reveal information about neighboring protons, allowing for a complete structural assignment.
Table 1: Typical 1H NMR Chemical Shifts for an 11-Bromoundecanoyl Derivative
| Proton Group | Typical Chemical Shift (ppm) | Multiplicity |
| -CH₂-C(O)Cl | ~2.8 - 3.0 | Triplet (t) |
| -CH₂-CH₂C(O)Cl | ~1.7 - 1.8 | Multiplet (m) |
| -(CH₂)₇- | ~1.2 - 1.4 | Multiplet (m) |
| -CH₂-Br | ~3.4 | Triplet (t) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry is an indispensable tool for determining the molecular weight of a synthesized compound and assessing its purity. researchgate.net For derivatives of this compound, MS is particularly useful due to the distinct isotopic signatures of bromine and chlorine.
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. chemguide.co.uk This results in a characteristic pattern of molecular ion peaks in the mass spectrum. A molecule containing one bromine atom will show two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units (M⁺ and M⁺+2). chemguide.co.uk A molecule with one chlorine atom will exhibit two peaks with an intensity ratio of about 3:1, also separated by two m/z units. chemguide.co.uk
The presence of both atoms in this compound itself would lead to a more complex pattern (M⁺, M⁺+2, M⁺+4) reflecting the combined isotopic abundances. This unique isotopic fingerprint provides unambiguous confirmation of the presence of these halogen atoms in the molecule or its fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula. researchgate.net
Table 2: Isotopic Peak Pattern for a Compound Containing One Bromine and One Chlorine Atom
| Ion | Contributing Isotopes | Expected Relative Intensity |
| M⁺ | ³⁵Cl, ⁷⁹Br | Highest |
| M⁺+2 | ³⁷Cl, ⁷⁹Br or ³⁵Cl, ⁸¹Br | Medium |
| M⁺+4 | ³⁷Cl, ⁸¹Br | Lowest |
Infrared (IR) Spectroscopy for Functional Group Identification and Film Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. lumenlearning.com Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibration of its bonds.
For this compound and its derivatives, IR spectroscopy is used to confirm the presence of the acyl chloride group and the alkyl halide, as well as to monitor reactions. The most prominent peak for the parent compound is the carbonyl (C=O) stretch of the acyl chloride, which is found at a relatively high wavenumber. wikipedia.org
Key IR absorptions include:
C=O Stretch (Acyl Chloride): A strong, sharp absorption band typically appears in the range of 1815-1775 cm⁻¹.
C-H Stretch (Alkane): Strong absorptions from the methylene groups of the long alkyl chain are observed between 2850-3000 cm⁻¹. libretexts.orglibretexts.org
C-Br Stretch: This absorption is found in the fingerprint region, typically between 690-515 cm⁻¹. lumenlearning.comlibretexts.org
When this compound is used to create a derivative, such as an ester or an amide, the position of the C=O stretching band shifts to a lower frequency (e.g., ~1735 cm⁻¹ for an ester), providing clear evidence of the reaction's success. This technique is also valuable for analyzing thin films or surface coatings, confirming the incorporation of the derivative into a material.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | 1815 - 1775 | Strong |
| C-H (Alkane) | 3000 - 2850 | Strong |
| CH₂ (Bend) | 1470 - 1450 | Medium |
| C-Br | 690 - 515 | Medium-Weak |
Advanced X-ray Techniques (e.g., X-ray Diffraction, Small-Angle X-ray Scattering) for Supramolecular Ordering
When derivatives of this compound are used to construct ordered materials, such as self-assembled monolayers (SAMs) or semi-crystalline polymers, advanced X-ray techniques are employed to probe their long-range order and nanoscale structure. nih.gov
X-ray Diffraction (XRD) is used to investigate the crystalline structure of materials. For polymer films or SAMs derived from this compound, XRD can determine the packing arrangement of the molecules, the orientation of the alkyl chains, and the degree of crystallinity. haverford.eduresearchgate.net
Small-Angle X-ray Scattering (SAXS) provides information about nanoscale structural features, typically in the range of 1 to 100 nm. nih.govnih.gov In the context of polymers synthesized using this compound derivatives, SAXS can be used to characterize the size, shape, and spacing of different phases or domains, such as crystalline lamellae within an amorphous matrix. researchgate.netepj-conferences.org
Table 4: Application of X-ray Techniques for Characterizing this compound Derivatives
| Technique | Information Obtained | Typical Application |
| X-ray Diffraction (XRD) | Crystalline structure, molecular packing, orientation | Analysis of semi-crystalline polymer films, self-assembled monolayers |
| Small-Angle X-ray Scattering (SAXS) | Nanoscale morphology, domain size and spacing | Characterization of block copolymers, phase-separated polymer blends |
| X-ray Reflectivity (XRR) | Film thickness, density, and roughness | Characterization of thin films and self-assembled monolayers on a substrate nih.gov |
Electrochemical Characterization Methods (e.g., Cyclic Voltammetry) for Redox Behavior
While this compound itself is not typically electrochemically active, it serves as an excellent linker to attach redox-active moieties to surfaces or other molecules. The terminal bromine atom can be substituted with groups like ferrocene (B1249389) or other organometallic complexes. The electrochemical behavior of these new derivatives is then studied using techniques such as cyclic voltammetry (CV).
CV measures the current response of a system to a sweeping potential. nih.gov For a derivative of this compound functionalized with a redox-active group, CV can determine key parameters such as the formal reduction potential, electron transfer rates, and the stability of the oxidized and reduced species. researchgate.net The long, insulating undecanoyl chain can act as a spacer, influencing the interaction of the redox center with an electrode surface.
Table 5: Key Parameters from Cyclic Voltammetry Analysis
| Parameter | Symbol | Information Provided |
| Anodic Peak Potential | Epa | Potential at which oxidation occurs |
| Cathodic Peak Potential | Epc | Potential at which reduction occurs |
| Anodic Peak Current | ipa | Current associated with the oxidation process |
| Cathodic Peak Current | ipc | Current associated with the reduction process |
| Half-wave Potential | E₁/₂ | (Epa + Epc)/2; approximates the formal redox potential |
Chromatographic Techniques for Purification and Purity Analysis (e.g., Column Chromatography, Flash Chromatography, GC-MS)
Chromatography is fundamental to the synthesis of this compound derivatives, serving both to purify the products and to analyze their purity. ajrconline.org
Column Chromatography and Flash Chromatography are preparative techniques used to separate the desired product from unreacted starting materials, byproducts, and catalysts. rochester.edumit.edu These methods rely on the differential partitioning of compounds between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). rochester.eduwfu.edu The polarity of the solvent is carefully chosen to allow for the selective elution of the components from the column. mit.edu
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to assess the purity of volatile derivatives of this compound. The sample is separated into its components in the GC column, and each component is then analyzed by the mass spectrometer, providing both retention time and a mass spectrum for identification. google.com
Table 6: Chromatographic Techniques in Research on this compound Derivatives
| Technique | Primary Use | Principle of Separation | Information Obtained |
| Column Chromatography | Purification | Adsorption/Partition | Isolation of pure compounds |
| Flash Chromatography | Rapid Purification | Adsorption/Partition | Rapid isolation of pure compounds ajrconline.org |
| GC-MS | Purity Analysis & Identification | Volatility/Partition & Mass-to-charge ratio | Component identification, purity assessment, structural information |
Thermal Analysis Methods (e.g., Differential Scanning Calorimetry) for Phase Transitions in Materials
Thermal analysis techniques are crucial for characterizing the physical properties of materials derived from this compound, particularly polymers and liquid crystals. Differential Scanning Calorimetry (DSC) is a primary method used to measure the heat flow to or from a sample as a function of temperature or time. hu-berlin.de
DSC allows for the determination of key thermal transitions:
Glass Transition Temperature (T₉): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This is observed as a step-like change in the heat capacity.
Melting Temperature (Tₘ): The temperature at which a crystalline or semi-crystalline material melts. This is seen as an endothermic peak on the DSC thermogram. nih.gov
Crystallization Temperature (T꜀): The temperature at which a material crystallizes upon cooling from the molten state. This is observed as an exothermic peak. hu-berlin.de
These properties are essential for understanding the processing conditions and the end-use performance of materials incorporating the 11-bromoundecanoyl moiety. nih.govresearchgate.net
Table 7: Thermal Transitions Measured by Differential Scanning Calorimetry (DSC)
| Thermal Transition | Abbreviation | Description | Appearance on DSC Curve |
| Glass Transition | T₉ | Transition from glassy to rubbery state in amorphous regions | Step change in baseline heat flow |
| Crystallization | T꜀ | Ordering of polymer chains into crystalline structures (on cooling) | Exothermic peak |
| Melting | Tₘ | Transition from crystalline solid to liquid (on heating) | Endothermic peak |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 11-Bromoundecanoyl chloride, and how is its purity verified?
- Synthesis : A common method involves reacting 11-bromoundecanoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane. The product is isolated via vacuum evaporation, yielding a clear oil .
- Characterization : Key techniques include:
- ¹H NMR : Peaks at δ 1.30–1.48 ppm (m, 12H, -(CH₂)₆-), 2.30 ppm (t, 2H, O=C-CH₂-), and 3.43 ppm (t, 2H, Br-CH₂-) confirm structure .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 265.19 for C₁₁H₂₁BrO₂) validate molecular weight .
Q. What safety protocols are critical when handling this compound?
- PPE : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to avoid skin/eye contact .
- First Aid : For skin exposure, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention .
- Storage : Keep in a dry, cool environment away from moisture due to its acyl chloride reactivity .
Advanced Research Questions
Q. How can reaction yields be optimized in Friedel-Crafts acylations using this compound?
- Catalyst Loading : Anhydrous AlCl₃ (1.1 eq.) in dichloromethane at 0°C ensures efficient electrophilic substitution, as demonstrated in ferrocene functionalization (65% yield) .
- Solvent Choice : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the acyl chloride intermediate .
- Workup : Purification via silica gel chromatography (hexane:ethyl acetate = 10:1) removes unreacted starting materials .
Q. How do discrepancies in reported NMR data for this compound arise, and how should they be resolved?
- Source Analysis : Variations in δ values (e.g., ±0.05 ppm shifts) may stem from solvent effects (CDCl₃ vs. DMSO) or instrument calibration .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy to confirm functional groups (e.g., C=O stretch at ~1800 cm⁻¹) .
Q. What strategies mitigate side reactions during esterification with this compound?
- Temperature Control : Maintain reactions below 25°C to minimize bromide elimination or hydrolysis .
- Moisture Exclusion : Use molecular sieves or inert gas (N₂/Ar) to prevent acyl chloride degradation .
Q. How does the bromine substituent influence the compound’s reactivity in polymer functionalization?
- Nucleophilic Substitution : The terminal bromine enables post-functionalization (e.g., SN2 reactions with amines or thiols) to create stimuli-responsive materials, as seen in carbon nanotube membrane synthesis .
- Steric Effects : The long alkyl chain reduces steric hindrance, favoring reactions at the acyl chloride group .
Methodological Considerations
Q. How to design an experiment introducing this compound into hydrophobic polymer matrices?
- Procedure :
Dissolve the polymer (e.g., polystyrene) in toluene.
Add this compound dropwise with a catalyst (e.g., DMAP).
Stir at 60°C for 24 hours under N₂.
Purify via precipitation in methanol .
- Characterization : Use gel permeation chromatography (GPC) to monitor molecular weight changes.
Q. What analytical methods differentiate this compound from its hydrolysis product (11-bromoundecanoic acid)?
- TLC : Spot retention factors (Rf) differ due to polarity changes (acyl chloride vs. carboxylic acid).
- IR Spectroscopy : Loss of the C=O stretch (~1800 cm⁻¹) and emergence of O-H stretch (~3000 cm⁻¹) indicate hydrolysis .
Data Contradiction Analysis
Q. Why do melting points for 11-Bromoundecanoic acid (hydrolysis product) vary across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
